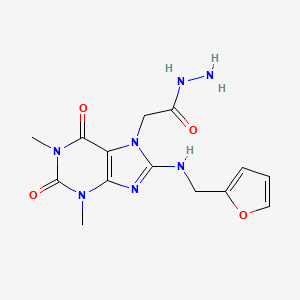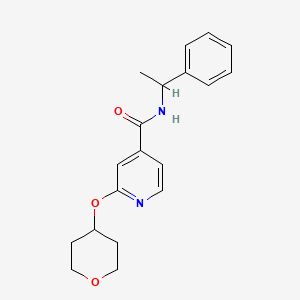![molecular formula C19H13Cl2N3O B2603755 1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine CAS No. 338978-60-2](/img/structure/B2603755.png)
1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
- Common reagents: 2,4-dichlorobenzene, a base such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).
- Reaction conditions: Heating the mixture to facilitate the substitution reaction.
Attachment of the Benzyloxy Group:
- The benzyloxy group can be attached through an etherification reaction.
- Common reagents: Benzyl alcohol, a strong base like sodium hydride, and a suitable solvent such as tetrahydrofuran (THF).
- Reaction conditions: Stirring the mixture at room temperature or slightly elevated temperatures.
Industrial Production Methods:
- Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity.
- Scale-up processes would include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the benzyloxy group.
- Common reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
- Major products: Oxidized derivatives such as benzaldehyde or benzoic acid.
-
Reduction:
- Reduction reactions can target the imidazo[4,5-b]pyridine core or the dichlorophenyl group.
- Common reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
- Major products: Reduced derivatives with altered functional groups.
-
Substitution:
- The compound can undergo nucleophilic or electrophilic substitution reactions.
- Common reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
- Major products: Substituted derivatives with new functional groups.
Common Reagents and Conditions:
- Reagents: Vary depending on the specific reaction (e.g., oxidizing agents, reducing agents, nucleophiles, electrophiles).
- Conditions: Typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
科学的研究の応用
1-(Benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine has several applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential to form new chemical entities.
-
Biology:
- Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
- Used in biochemical assays to study enzyme interactions and inhibition.
-
Medicine:
- Explored as a lead compound in drug discovery programs.
- Potential therapeutic applications due to its interaction with biological targets.
-
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of specialty chemicals and intermediates.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine typically involves the following steps:
-
Formation of the Imidazo[4,5-b]pyridine Core:
- The imidazo[4,5-b]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
- Common reagents: Ammonium acetate, acetic acid, and a suitable catalyst.
- Reaction conditions: Heating the mixture under reflux conditions.
作用機序
The mechanism of action of 1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
-
Binding to Enzymes:
- Inhibiting enzyme activity by binding to the active site or allosteric sites.
- Modulating enzyme function and affecting metabolic pathways.
-
Interaction with Receptors:
- Acting as an agonist or antagonist at specific receptors.
- Influencing signal transduction pathways and cellular responses.
-
DNA Intercalation:
- Intercalating into DNA strands and affecting replication or transcription processes.
- Potentially leading to cytotoxic effects in cancer cells.
類似化合物との比較
1-(Benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives:
Similar Compounds:
Uniqueness:
- The presence of the 2,4-dichlorophenyl group imparts unique chemical and biological properties.
- The benzyloxy group enhances its solubility and reactivity compared to other derivatives.
- Its specific substitution pattern may result in distinct interactions with biological targets, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-1-phenylmethoxyimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O/c20-14-8-9-15(16(21)11-14)19-23-18-17(7-4-10-22-18)24(19)25-12-13-5-2-1-3-6-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMNIWCYMMMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=C(N=CC=C3)N=C2C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[4-(3-methylbenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2603672.png)
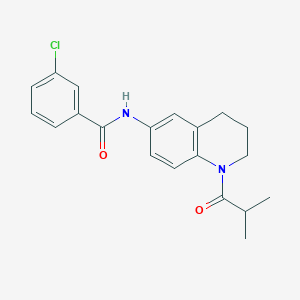
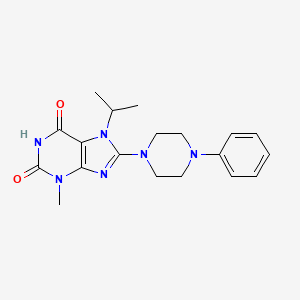
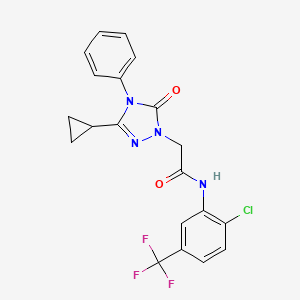
![Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2603680.png)
![[4-(2-Methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603682.png)
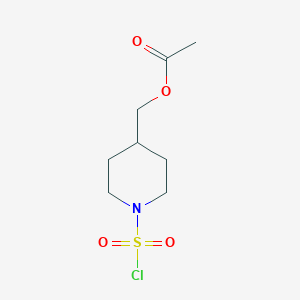
![(Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2603686.png)
![1-(Thiophene-2-sulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2603687.png)
![Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate](/img/structure/B2603688.png)

